molecular formula C7H5FN4S B13704571 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13704571
M. Wt: 196.21 g/mol
InChI Key: GFJUURVKAKFOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-fluoropyridine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The fluorine atom enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can increase the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 5-Fluoro-2-hydroxypyridine
  • 2-Amino-5-chloropyridine

Uniqueness

2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both a fluoropyridine and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances its reactivity and binding affinity, while the thiadiazole ring contributes to its stability and biological activity.

Properties

Molecular Formula

C7H5FN4S

Molecular Weight

196.21 g/mol

IUPAC Name

5-(5-fluoropyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5FN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

GFJUURVKAKFOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.